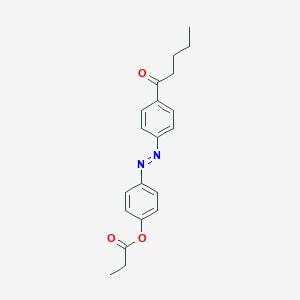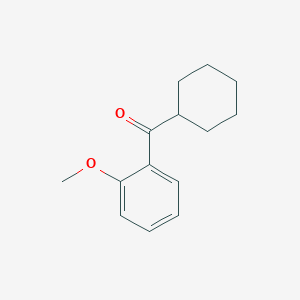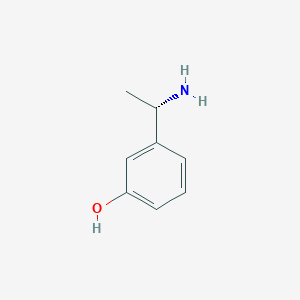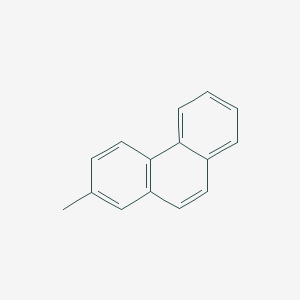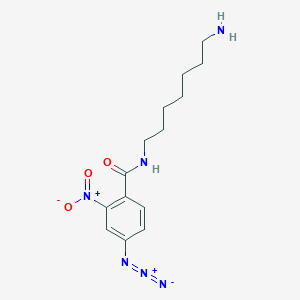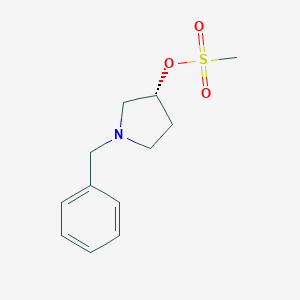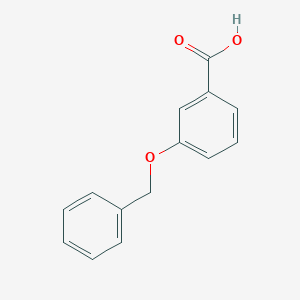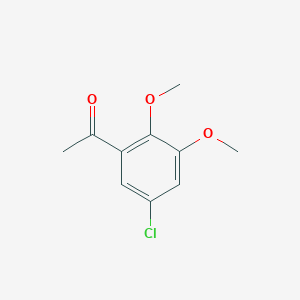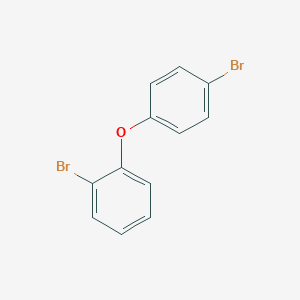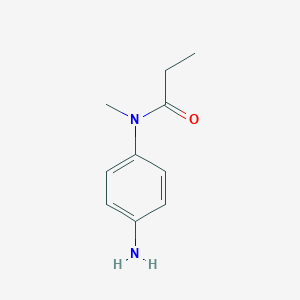
N-(4-aminophenyl)-N-methylpropionamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-Aminophenyl)-N-methylpropionamide and related compounds involves several chemical strategies, highlighting the versatility and complexity of producing such molecules. For instance, the synthesis of N-[3',3'-di(phosphonoxy)propyl]-3-{4-[bis(2-chloroethyl)Amino]phenyl}-3-aminopropionamide demonstrated a targeted approach to achieve bone-seeking properties through specific chemical modifications (An Li-li, 2006). Furthermore, the development of substituted N-(Biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides showcases the intricate process of modifying the compound’s structure to enhance its pharmacological activity (Hyosung Lee et al., 2014).
Molecular Structure Analysis
The molecular structure of N-(4-Aminophenyl)-N-methylpropionamide and its derivatives reveals significant insights into their chemical behavior and interaction capabilities. Studies like the dynamical structure investigation of N-methylpropionamide provide foundational knowledge on peptide-like molecules, highlighting their almost planar skeleton and syn/trans conformation (Y. Kawashima et al., 2003).
Chemical Reactions and Properties
N-(4-Aminophenyl)-N-methylpropionamide participates in various chemical reactions, contributing to its diverse range of properties and potential applications. The compound’s involvement in the synthesis of α-Isocyano-α-alkyl(aryl)acetamides and its use in multicomponent synthesis highlights its reactivity and functional versatility (A. Fayol et al., 2004). Additionally, the compound's ability to undergo phosphorothioylation further demonstrates its chemical adaptability and significance in synthesizing modified amino acids (J. Baraniak et al., 2002).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One study investigated a group of amino acid compounds, including derivatives similar to N-(4-aminophenyl)-N-methylpropionamide, for their corrosion inhibitive properties on mild steel in an aqueous hydrochloric acid solution. The use of density functional theory (DFT) indexes simulated the molecular interactions of these compounds, showing a strong correlation between the global and local indexes and the inhibiting capacity (Gómez et al., 2005).
Enzyme Modulation
Another study optimized a series of anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase (PDHK). This work illustrates the potential of structurally related compounds in modulating enzyme activity, which is critical for understanding metabolic regulation and potential therapeutic interventions (Bebernitz et al., 2000).
Molecular Dynamics and Structural Studies
Research on N-methylpropionamide (NMPA), a structurally related compound, focused on the dynamical aspects of peptide structure, particularly the internal rotation of methyl groups. This study contributes to our understanding of peptide molecule dynamics, which is essential for developing peptide-based therapeutics and biomaterials (Kawashima et al., 2003).
Biocatalysis in Drug Metabolism
A study demonstrated the use of a microbial-based biocatalytic system to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide and potent potentiator of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. This research highlights the application of biocatalysis in preparing and studying drug metabolites, providing insights into drug metabolism and pharmacokinetics (Zmijewski et al., 2006).
Propiedades
IUPAC Name |
N-(4-aminophenyl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-10(13)12(2)9-6-4-8(11)5-7-9/h4-7H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQLYIOPOBUPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-N-methylpropionamide | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

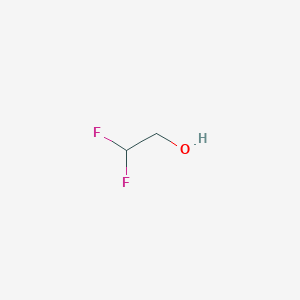
![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)
